ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Substituents:
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, where the benzyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways Involved: Modulation of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:
Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate: Similar structure but with an acetate group instead of a propanoate group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}butanoate: Similar structure but with a butanoate group instead of a propanoate group.
These comparisons highlight the uniqueness of this compound in terms of its specific ester group, which can influence its chemical properties and biological activities.
Biological Activity
Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the chromen-2-one class. This article explores its biological activity, including potential therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).
Compound Overview
Chemical Structure:
The compound features a chromen-2-one core with various substituents, including an ethyl propanoate group and a methoxybenzyl moiety. Its molecular formula is C24H26O5, with a molecular weight of approximately 394.5 g/mol.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C24H26O5 |
Molecular Weight | 394.5 g/mol |
CAS Number | 858748-15-9 |
Antimicrobial Properties
Research indicates that derivatives of chromen-2-one compounds exhibit significant antimicrobial activity. This compound may possess similar properties due to its structural characteristics that enhance interaction with microbial targets. Studies on related compounds have shown efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of tumor cell lines. For example, derivatives with similar structures have demonstrated cytotoxic effects against human cancer cells, including breast and lung cancer lines . The mechanism likely involves the induction of apoptosis and inhibition of cell cycle progression.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: The chromenone structure can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: The presence of the methoxybenzyl group may enhance binding affinity to various biological receptors, influencing signaling pathways associated with cell growth and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl moiety or variations in the chromenone core can significantly impact efficacy:
Modification | Effect on Activity |
---|---|
Substituents on Benzyl | Enhanced binding affinity |
Variations in Chromenone Core | Altered enzyme inhibition profile |
Studies suggest that electron-withdrawing groups on the benzyl ring improve activity by stabilizing the compound's interaction with target sites .
Case Studies
- Antitumor Efficacy: In vitro studies demonstrated that similar chromenone derivatives inhibited cell growth in several cancer cell lines, providing a basis for further investigation into this compound's potential as an anticancer agent .
- Antimicrobial Testing: Comparative studies on related compounds revealed significant antibacterial and antifungal activities, supporting the hypothesis that this compound could exhibit similar properties .
Properties
Molecular Formula |
C24H26O5 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C24H26O5/c1-5-27-22(25)12-10-20-16(3)19-9-11-21(17(4)23(19)29-24(20)26)28-14-18-8-6-7-15(2)13-18/h6-9,11,13H,5,10,12,14H2,1-4H3 |
InChI Key |
BWXQXEPSJPUYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC(=C3)C)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.